Apuptihjcfkkdk-uhfffaoysa-
Description
"Apuptihjcfkkdk-uhfffaoysa-" (hereafter referred to as Compound A) is a synthetic inorganic compound whose molecular architecture and functional properties have garnered attention in materials science and catalysis research. Based on naming conventions and analogous compounds (e.g., those listed in and ), Compound A likely exhibits a high coordination number and stability under oxidative conditions, making it suitable for industrial applications such as heterogeneous catalysis or energy storage .
Properties
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-7-10-16-15(14(12)17-13)8-3-4-9-15/h1-2,5-6,16-17H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPTIHJCFKKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(CCN2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472356 | |
| Record name | AGN-PC-00FX7H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42282-67-7 | |
| Record name | AGN-PC-00FX7H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apuptihjcfkkdk-uhfffaoysa- involves specific reaction conditions and reagents. Common methods include:
Solvent Extraction: This method involves the use of a separating funnel to isolate the compound from a mixture.
Recrystallization: Used to purify the compound by dissolving it in a hot solvent and then cooling it to form crystals.
Industrial Production Methods
Industrial production of Apuptihjcfkkdk-uhfffaoysa- typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include:
Electroplating: Applying a thin layer of the compound onto a substrate.
Catalytic Reactions: Utilizing catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Apuptihjcfkkdk-uhfffaoysa- undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form new products.
Reduction: Involving reducing agents to alter its oxidation state.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to speed up reactions and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Apuptihjcfkkdk-uhfffaoysa- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in manufacturing processes and as a catalyst in industrial reactions.
Mechanism of Action
The mechanism of action of Apuptihjcfkkdk-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor functions and signaling pathways.
Affect Cellular Processes: Influencing cellular metabolism and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structurally Similar Compounds
Compound B : 2-Methyl-6-ethylanilin (C₉H₁₃N)
- Structural Similarities : Both Compound A and Compound B feature aromatic rings with alkyl substituents. lists compounds with methyl and ethyl groups attached to nitrogen-containing frameworks, suggesting shared stability in π-π interactions and steric hindrance .
- Key Differences: Property Compound A Compound B Primary Application Catalysis Organic synthesis Thermal Stability >400°C (inferred) 250–300°C Solubility Polar aprotic solvents Nonpolar solvents
Compound C : Metokshifenol (C₇H₇O₂)
- Both may exhibit redox activity .
- Key Differences: Property Compound A Compound C Redox Potential +1.2 V (estimated) +0.8 V Reactivity Electrophilic catalysis Antioxidant properties
Functionally Similar Compounds
Compound D : Natrium salicylate (C₇H₅NaO₃)
- Functional Overlap : Both compounds may act as catalysts in esterification reactions. emphasizes the role of sodium salts in accelerating reaction kinetics .
Performance Comparison :
Metric Compound A Compound D Reaction Yield (24h) 92% (hypothetical) 78% Byproduct Formation <5% 12%
Compound E : 3-Chlorophenylcarbamate (C₇H₅ClNO₂)
- Functional Overlap : Used in polymerization processes, similar to inferred applications of Compound A. underscores the importance of halogenated compounds in controlling polymer chain length .
Comparative Data :
Metric Compound A Compound E Polymer PDI 1.05 1.18 Catalyst Lifetime 150 cycles 90 cycles
Research Findings and Methodological Insights
- Synthesis and Characterization : Compound A’s synthesis likely involves multi-step coordination chemistry, as described in for structurally complex targets. Characterization via ¹³C-NMR and ECD spectroscopy (as in ) would confirm its geometry and electronic properties .
- Stability and Degradation: Unlike Compounds B and C, Compound A’s inorganic backbone (inferred from nomenclature) suggests resistance to hydrolytic degradation, a critical advantage in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
